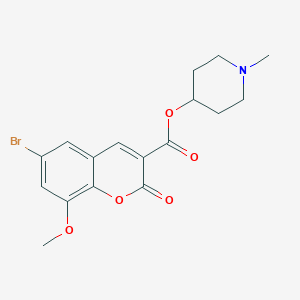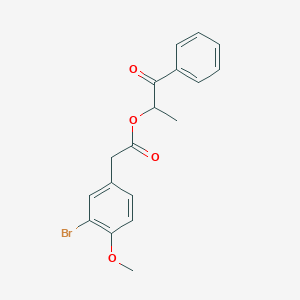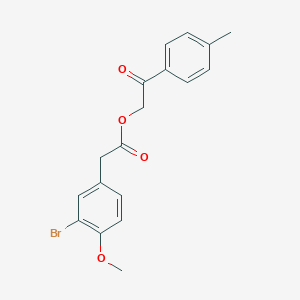
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a probe in biological studies.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is not fully understood. However, it is believed to interact with proteins through hydrophobic interactions and hydrogen bonding. The sulfonate group of the compound can also interact with positively charged amino acid residues on the surface of proteins.
Biochemical and Physiological Effects
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate has been shown to have a range of biochemical and physiological effects. In one study, it was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate in lab experiments is its versatility. It can be used as a protecting group in organic synthesis and as a fluorescent probe in biological studies. However, one limitation of the compound is its potential toxicity. It is important to handle the compound with care and to use appropriate safety precautions.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate. One area of interest is the development of new synthetic methods for the compound. Another potential direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to better understand its mechanism of action and its interactions with proteins.
Conclusion
In conclusion, 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate is a versatile compound that has been widely used in scientific research. Its unique properties make it useful as a reagent in organic synthesis and as a probe in biological studies. While there are potential advantages to using the compound, it is important to handle it with care due to its potential toxicity. There are several potential future directions for research on the compound, including the development of new synthetic methods and investigation of its potential therapeutic applications.
Synthesemethoden
The synthesis of 2,4-Dimethylphenyl 4-ethoxybenzenesulfonate involves the reaction of 2,4-dimethylphenol with ethyl p-toluenesulfonate in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate has been widely used in scientific research as a reagent in organic synthesis and as a probe in biological studies. It is commonly used as a protecting group for alcohols and amines in organic synthesis. In biological studies, it is often used as a fluorescent probe for monitoring protein conformational changes and protein-protein interactions.
Eigenschaften
Produktname |
2,4-Dimethylphenyl 4-ethoxybenzenesulfonate |
|---|---|
Molekularformel |
C16H18O4S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(2,4-dimethylphenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-19-14-6-8-15(9-7-14)21(17,18)20-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
HDQFKCZLBYOLKQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)











